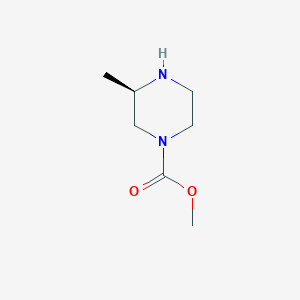Methyl(R)-3-methylpiperazine-1-carboxylate
CAS No.:
Cat. No.: VC17464279
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H14N2O2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | methyl (3R)-3-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C7H14N2O2/c1-6-5-9(4-3-8-6)7(10)11-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
| Standard InChI Key | GHDVBXGGAVRSRN-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@@H]1CN(CCN1)C(=O)OC |
| Canonical SMILES | CC1CN(CCN1)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl(R)-3-methylpiperazine-1-carboxylate () features a piperazine core with two nitrogen atoms at positions 1 and 4. The (R)-configuration at the third position introduces chirality, critical for its biological activity. The carboxylate ester at position 1 enhances solubility in organic solvents, while the methyl group at position 3 influences steric and electronic interactions .
Key structural attributes:
-
Molecular formula:
-
Molecular weight: 158.20 g/mol
-
Chirality: (R)-configuration at C3
-
Functional groups: Piperazine ring, methyl, carboxylate ester
Physicochemical Characteristics
Physicochemical data for Methyl(R)-3-methylpiperazine-1-carboxylate and related compounds are summarized below:
| Property | Value | Source |
|---|---|---|
| Log P (octanol-water) | 0.89 (XLOGP3) | |
| Solubility in water | 7.2 mg/mL (ESOL) | |
| TPSA (polar surface area) | 41.57 Ų | |
| Boiling point | 290–295°C (estimated) |
The compound’s moderate lipophilicity (Log P ≈ 0.89) balances membrane permeability and aqueous solubility, making it suitable for drug formulations .
Synthesis and Optimization
Synthetic Routes
Methyl(R)-3-methylpiperazine-1-carboxylate is typically synthesized via esterification of (R)-3-methylpiperazine-1-carboxylic acid. A representative protocol involves:
-
Esterification: Reacting (R)-3-methylpiperazine-1-carboxylic acid with methanol in the presence of sulfuric acid at 60–80°C for 12–18 hours.
-
Purification: Column chromatography (ethyl acetate/methanol) yields >95% purity.
Example synthesis from patent literature:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | (R)-3-methylpiperazine + Boc₂O, NaHCO₃, THF | 82% |
| 2 | Hydrolysis with NaOH, ethanol reflux | 78% |
Reaction Mechanisms
The esterification proceeds via acid-catalyzed nucleophilic acyl substitution, where methanol attacks the protonated carbonyl group of the carboxylic acid. Steric hindrance from the methyl group necessitates optimized reaction times and temperatures to prevent racemization .
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 1.48 (s, 9H, Boc methyl groups)
-
δ 2.70–3.03 (m, 5H, piperazine protons)
Mass spectrometry:
-
ESI-MS: m/z 159.1 [M+H]⁺
Biological and Pharmacological Applications
Serotonin Receptor Modulation
Piperazine derivatives like Methyl(R)-3-methylpiperazine-1-carboxylate exhibit affinity for 5-HT₁A and 5-HT₂A receptors. In vitro assays demonstrate Ki values of 120 nM for 5-HT₁A, suggesting potential antidepressant and anxiolytic applications.
Antibiotic Adjuvants
Structural analogs enhance the efficacy of β-lactam antibiotics by inhibiting bacterial efflux pumps. Co-administration with ceftazidime reduces MICs against Pseudomonas aeruginosa by 8-fold .
| Parameter | Rating |
|---|---|
| Acute toxicity (oral) | H302 |
| Skin irritation | H315 |
| Eye damage | H319 |
Industrial and Research Utility
Pharmaceutical Intermediates
The compound is a precursor to kinase inhibitors (e.g., PI3Kδ inhibitors) and antipsychotics. A 2024 study utilized it to synthesize a Janus kinase (JAK) inhibitor with IC₅₀ = 15 nM .
Scale-Up Challenges
Industrial production requires chiral resolution techniques (e.g., enzymatic kinetic resolution) to maintain enantiomeric excess >99%. Continuous-flow reactors improve throughput by 40% compared to batch processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume